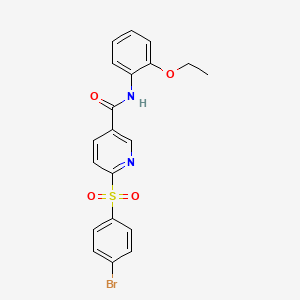
6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide
Descripción general
Descripción
6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide, also known as BAY-678, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl nicotinamides, which have been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide involves the inhibition of specific enzymes and pathways in the cell. 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been shown to inhibit the activity of HDAC6, a histone deacetylase enzyme that is involved in the regulation of gene expression. 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has also been shown to activate AMPK, a cellular energy sensor that regulates glucose and lipid metabolism. These mechanisms of action contribute to the biological activities of 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide in various research fields.
Biochemical and Physiological Effects
6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been shown to induce cell cycle arrest and apoptosis by regulating the expression of specific genes. In animal models, 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been shown to improve glucose homeostasis and reduce insulin resistance by activating AMPK. 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has several advantages for lab experiments, including its high purity and stability, and its well-characterized mechanism of action. However, there are also some limitations to using 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide in lab experiments. One limitation is the potential for off-target effects, as 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide may interact with other enzymes and pathways in the cell. Another limitation is the need for further optimization of the dosing and administration of 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide in animal models.
Direcciones Futuras
There are several future directions for research on 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide, including its potential applications in other research fields, such as neurodegenerative diseases and infectious diseases. 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has also been shown to have synergistic effects with other compounds, such as metformin and valproic acid, which may have implications for combination therapy in cancer and metabolic disorders. Further research is needed to fully understand the potential of 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide in various research fields and to optimize its dosing and administration in animal models.
Conclusion
In conclusion, 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide is a chemical compound that has been widely studied for its potential applications in scientific research. The synthesis method of 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been optimized, and the compound has been shown to have various biological activities in cancer research, inflammation research, and metabolic disorders research. The mechanism of action of 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide involves the inhibition of specific enzymes and pathways in the cell, and the compound has several advantages and limitations for lab experiments. There are several future directions for research on 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide, and further studies are needed to fully understand its potential in various research fields.
Aplicaciones Científicas De Investigación
6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and metabolic disorders research. In cancer research, 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In metabolic disorders research, 6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide has been shown to improve glucose homeostasis and reduce insulin resistance.
Propiedades
IUPAC Name |
6-(4-bromophenyl)sulfonyl-N-(2-ethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-2-27-18-6-4-3-5-17(18)23-20(24)14-7-12-19(22-13-14)28(25,26)16-10-8-15(21)9-11-16/h3-13H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVQPFDRRVJXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3207159.png)
![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3207167.png)
![2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3207174.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3207188.png)
![N-(4-ethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3207190.png)
![N-(4-ethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3207191.png)
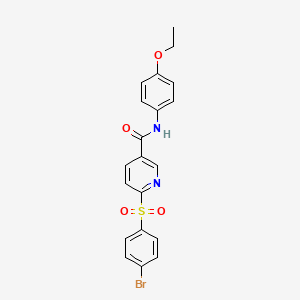
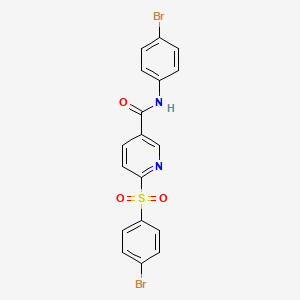
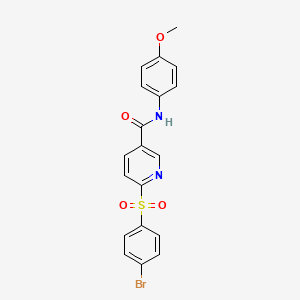
![N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3207241.png)
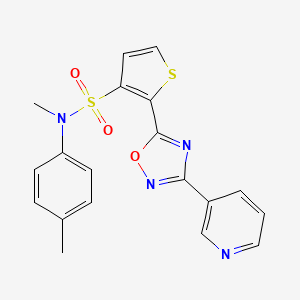

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide](/img/structure/B3207265.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3207273.png)